![molecular formula C8H12FNO B2970820 5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene CAS No. 2413877-14-0](/img/structure/B2970820.png)
5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene” is a chemical compound that can be purchased from various chemical suppliers . It seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a key structure in the synthesis of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Biomolecular and Supramolecular Kinetics
Fluorazophores, closely related to the chemical structure of interest, have been used to study biomolecular and supramolecular kinetics in the submicrosecond time range. These compounds display an exceptionally long fluorescence lifetime and undergo quenching upon interaction with efficient hydrogen or electron donors. This property has enabled their application in kinetic studies of host-guest complexation, end-to-end contact formation in polypeptides, and lateral diffusion in membrane models. The research highlights the potential of such compounds in probing the kinetics of diffusion-controlled reactions and their dependency on the dimensionality of the system (Nau & Wang, 2002).
Synthetic Methodologies
Research into the rearrangements of azabicyclo compounds has led to the stereoselective synthesis of novel difunctionalized azabicyclohexanes, demonstrating the versatility of these compounds in organic synthesis. These studies have developed methods for creating compounds with various substituents, showcasing the utility of fluorinated azabicyclo compounds in the synthesis of complex organic molecules (Krow et al., 2004).
Fluorescence Applications
The long-lived molecular fluorescence of azo chromophore-based fluorazophores, akin to the compound , offers significant advantages in time-resolved screening assays and biopolymer dynamics. Their use in labeling polypeptides for studying intramolecular end-to-end collision kinetics exemplifies their application in understanding the dynamics of biological molecules (Nau et al., 2003).
Host-Guest Complexation Studies
The structural and functional properties of azabicyclo compounds have been exploited in host-guest complexation studies, serving as probes to assess substituent effects on the kinetics and thermodynamics of complexation with beta-cyclodextrin. These studies provide insight into the interaction mechanisms and potential applications of these compounds in molecular recognition and sensing technologies (Zhang et al., 2002).
properties
IUPAC Name |
5-fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c1-11-7-6-2-3-8(9,4-6)5-10-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQDWRUKVRLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2(CCC1C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.